2-Methyl-1-hepten-3-ol is an organic compound with the molecular formula . This compound is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon that is connected to two other carbon atoms. It is recognized for its potential applications in fragrance and flavor industries, as well as in various chemical synthesis processes.
2-Methyl-1-hepten-3-ol can be sourced from both natural and synthetic pathways. In nature, it has been identified in certain plant extracts and is also produced by certain microorganisms during metabolic processes. This compound falls under the category of aliphatic alcohols, specifically unsaturated alcohols, due to the presence of a double bond in its carbon chain.
The synthesis of 2-Methyl-1-hepten-3-ol can be accomplished through several methods, including:
In laboratory settings, the hydroboration reaction typically employs reagents like 9-borabicyclo[3.3.1]nonane, which facilitates the addition of boron across the double bond, followed by oxidation to convert the boron intermediate into an alcohol .
The compound has a molecular weight of approximately 128.21 g/mol and exhibits specific spectral characteristics in nuclear magnetic resonance (NMR) spectroscopy, which are useful for confirming its structure during synthesis.
2-Methyl-1-hepten-3-ol can undergo various chemical reactions typical for alcohols and alkenes:
For instance, dehydration typically requires heating the alcohol with an acid catalyst such as sulfuric acid, leading to the elimination of water and formation of the corresponding alkene .
The mechanism by which 2-Methyl-1-hepten-3-ol exerts its effects in biological systems often involves its role as a signaling molecule or pheromone in certain species. Its structure allows it to interact with specific receptors in organisms, influencing behaviors such as mating or defense mechanisms.
In studies involving insects, for example, compounds similar to 2-Methyl-1-hepten-3-ol have been shown to play significant roles in chemical communication, affecting reproductive strategies and territorial behaviors .
2-Methyl-1-hepten-3-ol is typically a colorless liquid at room temperature with a characteristic odor. Its boiling point is around 160 °C, and it has moderate solubility in water due to the presence of the hydroxyl group.
The compound exhibits typical reactivity associated with alcohols and alkenes:
Relevant data includes:
2-Methyl-1-hepten-3-ol has several applications across different fields:
2-Methyl-1-hepten-3-ol (CAS Registry Number 13019-19-7) is an eight-carbon unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol [4] [5]. Its IUPAC name explicitly defines the carbon skeleton: a heptenol chain with a methyl substituent at carbon 2, a hydroxyl group at carbon 3, and a double bond between carbons 1 and 2. The structural formula CH₃(CH₂)₃C(OH)(CH₃)CH=CH₂ confirms it as a tertiary allylic alcohol, featuring both an enol functional group and a chiral center at carbon 3 [4] [8]. The compound’s InChIKey (PPKIOOAEILEYAF-UHFFFAOYSA-N) provides a standardized digital identifier for its 3D structure [4].
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₆O | [4] [5] |
Molecular Weight | 128.2120 g/mol | [4] |
IUPAC Name | 2-Methyl-1-hepten-3-ol | [4] |
CAS Registry Number | 13019-19-7 | [4] [5] |
InChIKey | PPKIOOAEILEYAF-UHFFFAOYSA-N | [4] |
Chromatographic characterization reveals consistent retention indices (RI) across non-polar stationary phases, with values of 959–961 on SE-30 and Methyl Silicone columns under isothermal conditions [4]. Thermodynamic properties include a calculated boiling point of 197.6°C (470.74 K) and critical temperature of 366.4°C (639.51 K) [5]. The compound’s liquid state properties include a density of approximately 0.836 g/mL at 20°C and a refractive index of 1.433 (n20/D) [10].
The identification of 2-methyl-1-hepten-3-ol emerged alongside mid-20th-century advances in flavor chemistry and gas chromatography. Initial reports in the 1970s aligned with publications documenting retention indices of alcohols; early chromatographic data by Pías and Gascó (1975) established its RI behavior on SE-30 columns [4]. Its characterization was driven by interest in structurally complex flavorants, particularly those contributing to mushroom and earthy aromas in natural products. By the 1980s, commercial suppliers like Penta Manufacturing Company and Beijing Lys Chemicals Company included it in catalogs of synthetic flavor and fragrance ingredients, reflecting its industrial adoption [3]. The compound’s synthesis was optimized to support demand for mushroom-like flavorants unavailable through conventional extraction methods.
2-Methyl-1-hepten-3-ol occurs naturally as a volatile organic compound in fungi and plants, though typically at trace concentrations. It contributes to the characteristic earthy, green aroma of mushrooms (Agaricus spp.) and has been detected in tomato leaf emissions [3]. Due to its low natural abundance, industrial production relies exclusively on synthesis.
Table 2: Natural vs. Synthetic Sources
Aspect | Natural Occurrence | Synthetic Production |
---|---|---|
Primary Sources | Mushrooms, tomato leaves | Custom synthesis by flavor suppliers |
Concentration | Trace volatiles | ≥98% purity (FG grade) |
Key Producers | N/A | BOC Sciences, Sigma-Aldrich, Penta Manufacturing Company |
Regulatory Status | Naturally present in foods | JECFA/US FEMA 4129 compliant |
Synthetic routes typically involve Grignard reactions between vinyl magnesium bromide and 2-hexanone, followed by acidification, or hydroformylation of 2-methyl-1-heptene [3] [10]. Suppliers such as Sigma-Aldrich offer the compound at ≥98% purity (FG grade), meeting JECFA and Flavor and Extract Manufacturers Association specifications for food-grade applications [10]. Its organoleptic profile—described as "green," "mushroom-like," and "earthy"—is identical in both natural and synthesized forms, though synthetic production ensures consistency and scalability [3] [10]. The compound’s regulatory acceptance (FEMA 4129) underscores its importance as a flavor additive where natural extraction is impractical [3].
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